N-(4-methoxy-1-naphthyl)-2-furamide
Description
N-(4-Methoxy-1-naphthyl)-2-furamide is a synthetic organic compound characterized by a furanamide backbone substituted with a 4-methoxy-1-naphthyl group. For instance, the 4-methoxy-1-naphthyl group is synthesized via acetylation and reduction of 1-methoxynaphthalene, as demonstrated in the preparation of 1-vinyl-4-methoxynaphthalene .
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-14-9-8-13(11-5-2-3-6-12(11)14)17-16(18)15-7-4-10-20-15/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUDNUVLOFWMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(4-methoxy-1-naphthyl)-2-furamide with key analogs, emphasizing substituent effects on biological activity and physical properties:
Physicochemical Properties
- Thermal Stability : Naphthyl-substituted compounds often exhibit higher melting points due to planar aromatic stacking. For example, 1-vinyl-4-methoxynaphthalene has a melting point of 36°C , while N-(benzoylphenyl)-2-furamide derivatives show melting points ranging from 120–160°C .
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